molecular formula C10H15N3O B14645500 N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine CAS No. 52695-14-4

N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine

Cat. No.: B14645500
CAS No.: 52695-14-4
M. Wt: 193.25 g/mol
InChI Key: QWHDVQOTUGSVHY-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine is an organic compound with a complex structure. It is characterized by the presence of nitroso and diamine functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine typically involves the nitration of a precursor compound followed by a series of reduction and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro compounds.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its role as an antimicrobial or anticancer agent, is ongoing.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-propanediamine
  • N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-butanediamine
  • N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-pyridinylbenzene-1,3-diamine

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetramethyl-4-nitrosobenzene-1,3-diamine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group and, consequently, exhibit different chemical and biological properties.

Properties

CAS No.

52695-14-4

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethyl-4-nitrosobenzene-1,3-diamine

InChI

InChI=1S/C10H15N3O/c1-12(2)8-5-6-9(11-14)10(7-8)13(3)4/h5-7H,1-4H3

InChI Key

QWHDVQOTUGSVHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=O)N(C)C

Origin of Product

United States

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